molecular formula C12H10ClN3O2 B11173317 5-chloro-N,N-bis(cyanomethyl)-2-methoxybenzamide

5-chloro-N,N-bis(cyanomethyl)-2-methoxybenzamide

Cat. No.: B11173317
M. Wt: 263.68 g/mol
InChI Key: KBDSXNUVJVNZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N,N-bis(cyanomethyl)-2-methoxybenzamide is an organic compound with the molecular formula C11H10ClN3O2. This compound is characterized by the presence of a chloro group, two cyanomethyl groups, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-bis(cyanomethyl)-2-methoxybenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-methoxybenzoic acid.

    Formation of Benzamide: The benzoic acid is converted to benzamide through a reaction with thionyl chloride (SOCl2) followed by ammonia (NH3).

    Introduction of Cyanomethyl Groups: The benzamide is then reacted with formaldehyde (CH2O) and sodium cyanide (NaCN) to introduce the cyanomethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,N-bis(cyanomethyl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-chloro-N,N-bis(cyanomethyl)-2-methoxybenzamide is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N,N-bis(cyanomethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and cyanomethyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N,N-bis(cyanomethyl)-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    5-chloro-N,N-bis(cyanomethyl)-2-(ethylamino)benzamide: Contains an ethylamino group instead of a methoxy group.

Uniqueness

5-chloro-N,N-bis(cyanomethyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological interactions. This makes it distinct from its analogs and useful for specific applications.

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

5-chloro-N,N-bis(cyanomethyl)-2-methoxybenzamide

InChI

InChI=1S/C12H10ClN3O2/c1-18-11-3-2-9(13)8-10(11)12(17)16(6-4-14)7-5-15/h2-3,8H,6-7H2,1H3

InChI Key

KBDSXNUVJVNZBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N(CC#N)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.